molecular formula C13H11F3N2O B100826 Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- CAS No. 17605-88-8

Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-

Cat. No. B100826
CAS RN: 17605-88-8
M. Wt: 268.23 g/mol
InChI Key: JMQNNAQAKURVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the pyrazole family and has a molecular formula of C13H10F3N3O. Pyrazole derivatives have been widely used in medicinal chemistry, agrochemicals, and materials science due to their diverse pharmacological and biological activities.

Mechanism Of Action

The mechanism of action of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response.

Biochemical And Physiological Effects

Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In addition, it has been found to possess antioxidant properties, which may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily manipulated by modifying its chemical structure. However, its limitations include its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in materials science, such as its use as a catalyst or as a component in electronic devices. Finally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- can be achieved through several methods. One of the most common methods is the reaction of 1-(p-trifluoromethylbenzoyl)-3,5-dimethylpyrazole with hydrazine hydrate. This reaction leads to the formation of the desired compound in good yields.

Scientific Research Applications

Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. In addition, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

17605-88-8

Product Name

Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C13H11F3N2O/c1-8-7-9(2)18(17-8)12(19)10-3-5-11(6-4-10)13(14,15)16/h3-7H,1-2H3

InChI Key

JMQNNAQAKURVMD-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C

Other CAS RN

17605-88-8

synonyms

3,5-Dimethyl-1-[4-(trifluoromethyl)benzoyl]-1H-pyrazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.